Tert-butyl 1-amino-4-ethylcyclohexane-1-carboxylate
Description
Tert-butyl 1-amino-4-ethylcyclohexane-1-carboxylate is a bicyclic organic compound featuring a cyclohexane ring substituted with an amino group at position 1 and an ethyl group at position 4.
Properties
Molecular Formula |
C13H25NO2 |
|---|---|
Molecular Weight |
227.34 g/mol |
IUPAC Name |
tert-butyl 1-amino-4-ethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H25NO2/c1-5-10-6-8-13(14,9-7-10)11(15)16-12(2,3)4/h10H,5-9,14H2,1-4H3 |
InChI Key |
YXHFAVVGQQVWGU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)(C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-amino-4-ethylcyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with tert-butylamine and ethyl bromide under basic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the imine intermediate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction is typically carried out at elevated temperatures and pressures to increase the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-amino-4-ethylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halides or alkoxides.
Scientific Research Applications
Tert-butyl 1-amino-4-ethylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-amino-4-ethylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical differences between tert-butyl 1-amino-4-ethylcyclohexane-1-carboxylate and its analogs:
Biological Activity
Tert-butyl 1-amino-4-ethylcyclohexane-1-carboxylate is an organic compound that has garnered interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological interactions, supported by case studies and relevant research findings.
Structural Characteristics
This compound features a cyclohexane ring with a tert-butyl group, an amino group, and a carboxylate ester functionality. The presence of these functional groups contributes to its unique chemical properties, influencing its interactions with various biomolecules.
Molecular Formula: CHN O
Molecular Weight: 225.33 g/mol
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials: Begin with 4-ethylcyclohexanone and tert-butyl chloroformate.
- Reaction Conditions: Conduct the reaction under basic conditions to facilitate the formation of the desired amine and carboxylate functionalities.
- Purification: Use chromatography techniques to purify the final product.
This multi-step synthesis can be optimized for yield and purity using continuous flow reactors in industrial applications.
Biological Activity
Research indicates that this compound exhibits significant biological activity through its interactions with various enzymes and receptors. The amino group allows for hydrogen bonding, while the carboxylate moiety may participate in ionic interactions, suggesting potential modulation of enzyme activities or receptor functions.
The compound's mechanism of action may involve:
- Enzyme Inhibition: Binding to active sites of enzymes, potentially altering their catalytic activity.
- Receptor Interaction: Acting as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential applications of this compound.
Table 1: Comparative Biological Activity
Therapeutic Potential
The unique combination of functional groups in this compound suggests it could serve as a lead compound for drug development. Its ability to selectively bind to specific biological targets highlights its potential in treating various diseases, particularly those involving dysregulated enzyme activity or receptor signaling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
